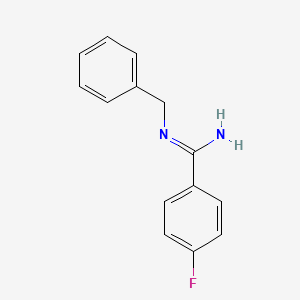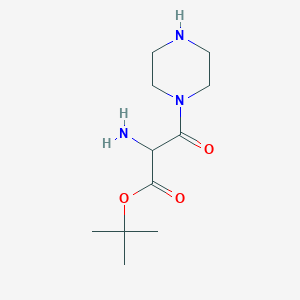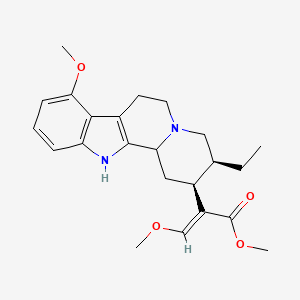
8-broMo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is a complex organic compound with the molecular formula C20H17BrN6O2. This compound is known for its potential use as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are explored for the treatment of type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one involves multiple steps. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Alkylation: The but-2-yn-1-yl group is introduced via an alkylation reaction.
Quinazolinyl Methylation: The 4-Methylquinazolin-2-yl group is attached through a methylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in specialized reactors under controlled temperatures and pressures.
化学反応の分析
Types of Reactions
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential as a selective inhibitor of dipeptidyl peptidase 4 (DPP4).
Medicine: Investigated for its potential use in the treatment of type 2 diabetes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones. By inhibiting DPP4, the compound helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
類似化合物との比較
Similar Compounds
Linagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Sitagliptin: Another DPP4 inhibitor with a unique structure.
Uniqueness
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other DPP4 inhibitors .
特性
分子式 |
C20H17BrN6O2 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
8-bromo-7-but-2-ynyl-3-methyl-6-[(4-methylquinazolin-2-yl)methoxy]purin-2-one |
InChI |
InChI=1S/C20H17BrN6O2/c1-4-5-10-27-16-17(24-19(27)21)26(3)20(28)25-18(16)29-11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3 |
InChIキー |
BRFIJWKLXJKWMZ-UHFFFAOYSA-N |
正規SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N=C2OCC3=NC4=CC=CC=C4C(=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)





![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
